1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride
Overview
Description
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride is a chemical compound with the molecular formula C7H14N2O2·HCl. It is a four-membered azetidine ring substituted with an aminomethyl group and a methoxyethanone moiety.
Preparation Methods
The synthesis of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential antimicrobial and anticancer properties.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride can be compared with similar compounds such as:
1-[3-(Aminomethyl)azetidin-1-yl]ethan-1-one: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl 1-Boc-azetidine-3-carboxylate: This compound contains a Boc-protected azetidine ring, making it useful in peptide synthesis.
Quinoline Derivatives: These compounds share some structural similarities but differ significantly in their chemical properties and applications.
Properties
IUPAC Name |
1-[3-(aminomethyl)azetidin-1-yl]-2-methoxyethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-5-7(10)9-3-6(2-8)4-9;/h6H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPXFIBCIRETLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-42-6 | |
Record name | Ethanone, 1-[3-(aminomethyl)-1-azetidinyl]-2-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803605-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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